His-PG
Description
His-PG refers to progesterone-11α-hemisuccinate-(2-[¹²⁵I]-iodohistamine), a synthetic progesterone analog used in photoaffinity labeling studies to investigate steroid hormone interactions. This compound incorporates a radioactive iodine isotope (¹²⁵I) and a histamine moiety conjugated to progesterone via a hemisuccinate linker, enabling precise tracking of binding sites in biological systems . Notably, this compound was instrumental in identifying a 29 kDa estrogen-specific target protein (p29) in mouse cerebellar membranes, suggesting cross-talk between progesterone and estrogen signaling pathways . Its design leverages the histidine tag for purification and the iodine isotope for radiolabeling, making it a critical tool in receptor mapping and competitive binding assays.
Properties
CAS No. |
69436-84-6 |
|---|---|
Molecular Formula |
C30H41N3O5 |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
[(8S,9S,10R,11R,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] 4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C30H41N3O5/c1-18(34)23-6-7-24-22-5-4-19-14-21(35)10-12-29(19,2)28(22)25(15-30(23,24)3)38-27(37)9-8-26(36)32-13-11-20-16-31-17-33-20/h14,16-17,22-25,28H,4-13,15H2,1-3H3,(H,31,33)(H,32,36)/t22-,23+,24?,25+,28+,29-,30+/m0/s1 |
InChI Key |
VNERKJGHSVUODX-GHIWEOOYSA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)NCCC5=CN=CN5)C |
Isomeric SMILES |
CC(=O)[C@H]1CCC2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)NCCC5=CN=CN5)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)NCCC5=CN=CN5)C |
Other CAS No. |
7149-67-9 |
Synonyms |
his-PG progesterone 11-hemisuccinate-(2-iodohistamine) progesterone-11-hemisuccinate-(2-iodohistamine) |
Origin of Product |
United States |
Comparison with Similar Compounds
Implications for Future Research
- Drug Development: this compound’s ability to map non-classical targets supports the design of dual-action steroids for diseases like breast cancer, where estrogen-progesterone crosstalk is critical.
- Methodology : Protocols for this compound purification (e.g., Ni²⁺ columns) and cleavage (TEV protease) provide templates for engineering similar probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
